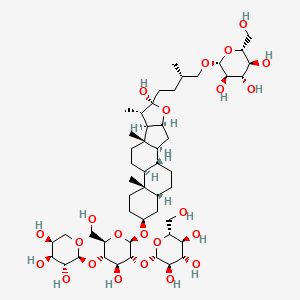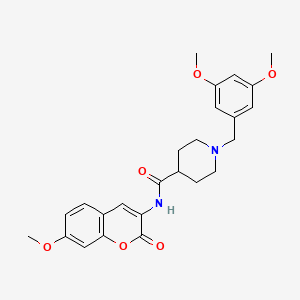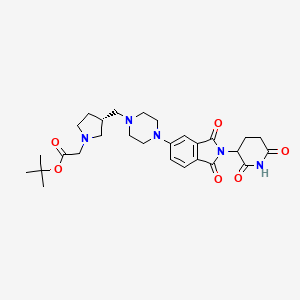![molecular formula C28H36N8O4S B12372640 4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide typically involves multiple steps, starting with the preparation of the core purine structure. The key steps include:
Formation of the Purine Core: This involves the condensation of appropriate amines and aldehydes under acidic conditions to form the purine ring.
Introduction of the Benzimidazole Group: This step involves the reaction of the purine core with 2-propan-2-ylbenzimidazole under basic conditions.
Morpholine Substitution:
Azetidine and Thiane Formation: The final steps involve the formation of the azetidine ring and the thiane dioxide group through cyclization reactions under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane dioxide group.
Reduction: Reduction reactions can occur at the purine and benzimidazole rings, potentially altering their electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiane dioxide group can lead to sulfone derivatives, while reduction of the purine ring can yield dihydropurine compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Pharmacology: The compound may act on specific molecular targets, making it useful for studying receptor-ligand interactions.
Materials Science: Its unique structure could be utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane
- 4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C28H36N8O4S |
|---|---|
Peso molecular |
580.7 g/mol |
Nombre IUPAC |
4-[3-[9-methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide |
InChI |
InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3 |
Clave InChI |
XRLOEZGWBZHADC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)OC6CN(C6)C7CCS(=O)(=O)CC7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)





![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)

![2-[[(8S)-3-chloro-2-[(2,4-dichlorophenyl)methoxy]-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12372610.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)

![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)
